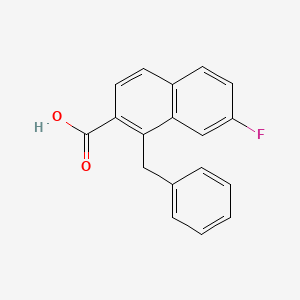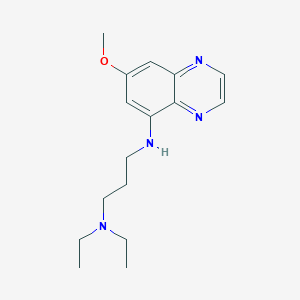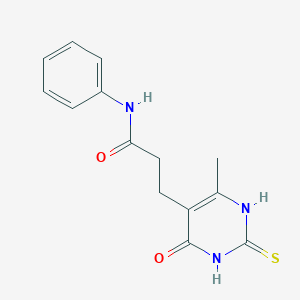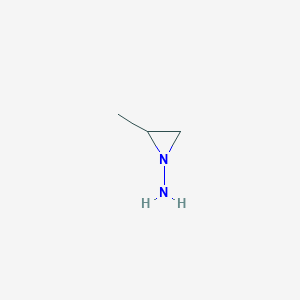
2,2-Dimethyl-3-(propan-2-ylidene)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)-, also known as Chrysanthemic acid, is an organic compound with the molecular formula C10H16O2. It is a cyclopropane derivative and is notable for its role as a precursor in the synthesis of pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a carboxylic acid group and a 2,2-dimethyl-3-(1-methylethylidene) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can be synthesized through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-(1-methylethylidene)cyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors and advanced purification techniques to obtain high-quality Chrysanthemic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pyrethroid insecticides.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In the case of pyrethroid insecticides, the compound acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are essential for nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-: Another cyclopropane derivative with similar structural features.
Chrysanthemic acid: A closely related compound with similar chemical properties and applications.
Uniqueness
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of pyrethroid insecticides and other applications .
Eigenschaften
CAS-Nummer |
1126-29-0 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-propan-2-ylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5(2)6-7(8(10)11)9(6,3)4/h7H,1-4H3,(H,10,11) |
InChI-Schlüssel |
WLRIGHMLOSYTOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(C1(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)



![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)


![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)



![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
